![molecular formula C16H16ClNO2S B2998164 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone CAS No. 1797871-20-5](/img/structure/B2998164.png)
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone
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Overview
Description
The compound (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone
is a complex organic molecule that contains a thiazepane ring (a seven-membered ring with one nitrogen and one sulfur atom), a chlorophenyl group (a benzene ring with a chlorine atom), and a furan ring (a five-membered ring with four carbon atoms and one oxygen atom). The exact properties and activities of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its constituent parts. It would likely be characterized using techniques such as 1H and 13C NMR, infrared spectroscopy, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Furan derivatives, for example, are known to undergo a variety of reactions, including reactions with electrophiles and nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific structure. These properties could be measured using various analytical techniques .Scientific Research Applications
Catalytic Synthesis and Reaction Mechanisms
- Catalyzed Synthesis of Thiazine and Oxazine Derivatives : A study by Reddy et al. (2012) discusses the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives through aza-Piancatelli rearrangement, employing furan-2-yl(phenyl)methanol derivatives. This method highlights the utility of furan derivatives in synthesizing complex heterocyclic structures, potentially applicable to (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone (Reddy et al., 2012).
Biological Evaluation and Medicinal Chemistry
Antinociceptive and Anti-inflammatory Properties : Selvam et al. (2012) designed and synthesized thiazolopyrimidine derivatives, including compounds with furan-2-yl groups, exhibiting significant antinociceptive and anti-inflammatory activities. This suggests the potential of furan derivatives in developing therapeutic agents (Selvam et al., 2012).
Antiviral and Antimicrobial Activity : Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid, which exhibited certain antiviral activities. This work underscores the relevance of chlorophenyl and furan derivatives in synthesizing bioactive compounds (Chen et al., 2010).
Chemical Synthesis and Reactivity
- Synthesis of Cyclopentenone Derivatives : Reddy et al. (2012) also reported on the use of phosphomolybdic acid as a catalyst for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol. This showcases the versatility of furan derivatives in organic synthesis and their potential as intermediates in synthesizing compounds similar to “(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone” (Reddy et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-14-4-2-1-3-13(14)15-5-7-18(8-10-21-15)16(19)12-6-9-20-11-12/h1-4,6,9,11,15H,5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRNMIXJTFYYFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone |
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